molecular formula C13H17NO2 B2779044 3-[(2-Furylmethyl)amino]-5,5-dimethylcyclohex-2-en-1-one CAS No. 325853-48-3

3-[(2-Furylmethyl)amino]-5,5-dimethylcyclohex-2-en-1-one

Cat. No.: B2779044
CAS No.: 325853-48-3
M. Wt: 219.284
InChI Key: JMZSNZNPGBOPEZ-UHFFFAOYSA-N
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Description

3-[(2-Furylmethyl)amino]-5,5-dimethylcyclohex-2-en-1-one is a chemical compound known for its unique structure and properties It features a cyclohexene ring substituted with a furylmethylamino group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Furylmethyl)amino]-5,5-dimethylcyclohex-2-en-1-one typically involves the reaction of 2-furylmethylamine with 5,5-dimethylcyclohex-2-en-1-one under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent quality and efficiency. The use of automated systems and advanced purification techniques further enhances the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Furylmethyl)amino]-5,5-dimethylcyclohex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The furylmethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in various substituted derivatives of the original compound.

Scientific Research Applications

3-[(2-Furylmethyl)amino]-5,5-dimethylcyclohex-2-en-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic properties and applications in drug development.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2-Furylmethyl)amino]-5,5-dimethylcyclohex-2-en-1-one involves its interaction with specific molecular targets. The furylmethylamino group plays a crucial role in binding to these targets, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of the research.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Furylmethylamino)-5,5-dimethylcyclohex-2-en-1-one
  • 3-(Furan-2-ylmethylamino)-5,5-dimethylcyclohex-2-en-1-one

Uniqueness

3-[(2-Furylmethyl)amino]-5,5-dimethylcyclohex-2-en-1-one is unique due to its specific substitution pattern and the presence of the furylmethylamino group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-(furan-2-ylmethylamino)-5,5-dimethylcyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-13(2)7-10(6-11(15)8-13)14-9-12-4-3-5-16-12/h3-6,14H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMZSNZNPGBOPEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=CC(=O)C1)NCC2=CC=CO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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